Fmoc-3-carboxypiperidine is a derivative of piperidine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its amine. This compound is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid. The Fmoc group facilitates the selective protection of the amine group, allowing for the controlled assembly of peptides.
Fmoc-3-carboxypiperidine can be synthesized from commercially available starting materials, typically involving the protection of 3-carboxypiperidine with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base. This method is well-documented in chemical literature and is commonly employed in laboratories focused on peptide chemistry.
This compound falls under the category of amino acid derivatives and is classified as a protecting group in organic synthesis. Specifically, it is utilized as an Fmoc-protected amino acid in peptide synthesis protocols.
The synthesis of Fmoc-3-carboxypiperidine generally involves the following steps:
Fmoc-3-carboxypiperidine features a six-membered piperidine ring with a carboxylic acid functional group and an Fmoc protecting group attached to one nitrogen atom. The structural formula can be represented as follows:
Fmoc-3-carboxypiperidine participates in various chemical reactions typical for amino acids and their derivatives:
The primary mechanism through which Fmoc-3-carboxypiperidine functions involves the protection of the amine group during peptide synthesis:
The efficiency of this protection-deprotection cycle allows for precise control over peptide synthesis, enabling complex sequences to be constructed with high fidelity.
Fmoc-3-carboxypiperidine is primarily used in scientific research for:
Fmoc-3-carboxypiperidine (CAS 158922-07-7) serves as a critical non-proteinogenic amino acid building block in SPPS, where its Fmoc (9-fluorenylmethoxycarbonyl) group requires selective removal to expose the α-amine for peptide chain elongation. The deprotection follows a two-step mechanism: base-mediated abstraction of the acidic proton at the C9 position of the fluorene ring, followed by β-elimination to generate dibenzofulvene (DBF). This highly reactive intermediate is trapped by cyclic secondary amines—traditionally piperidine (PP)—forming stable adducts that prevent DBF-mediated side reactions. For piperidine-based scaffolds like Fmoc-3-carboxypiperidine, the steric environment influences deprotection kinetics. Studies show that 20% piperidine in DMF achieves near-instantaneous deprotection (t½ = 6 seconds) due to optimal nucleophilicity and pKa (11.1), driving complete Fmoc removal even in sterically congested sequences [2] [7] [8].
Challenges and Alternatives:
Table 1: Performance of Fmoc Deprotection Reagents for 3-Carboxypiperidine Scaffolds
Reagent | Concentration | pKa | Half-Life (t½) | Crude Yield (NBC112 Peptide) |
---|---|---|---|---|
Piperidine (PP) | 20% in DMF | 11.1 | 6 sec | 72.0% |
4-Methylpiperidine (4MP) | 20% in DMF | 10.78 | 20 sec | 73.2% |
Piperazine (PZ) | 50% in DMF | 9.73 | 1 min | 53.6% |
Steric hindrance in derivatives like Fmoc-3-methyl-piperidine-3-carboxylic acid (CAS 1415018-78-8, MW 365.43) necessitates tailored deprotection protocols. The 3-methyl group creates a quaternary center, slowing base diffusion and increasing epimerization risk. Optimization strategies include:
Table 2: Impact of Steric Features on Fmoc Deprotection Efficiency
Derivative | Structure | Optimal Conditions | Epimerization Risk |
---|---|---|---|
Fmoc-3-carboxypiperidine | Unsubstituted at C3 | 20% PP/DMF, 2 × 5 min | Low |
Fmoc-3-methyl-piperidine-3-carboxylic acid | C3-methyl group | 30% 4MP/DMF, 2 × 10 min | Moderate-High |
Fmoc-NIP-OH (3-carboxypiperidine) | Conformationally flexible | 20% PP/DMF, 2 × 3 min | Low |
The carboxylic acid moiety of Fmoc-3-carboxypiperidine requires activation for amide bond formation. Carbodiimides like DIC (diisopropylcarbodiimide) facilitate this via in situ generation of O-acylisourea intermediates. For sterically demanding piperidine carboxylates, additives are essential:
Mechanistic Advantage:The additive forms a stable active ester, preventing O- to N-acyl shift and suppressing the formation of N-acylurea side products. This is critical for derivatives like Fmoc-3-methyl-piperidine-3-carboxylic acid, where steric congestion prolongs coupling times [3] [10].
Operational Protocol:
Microwave irradiation revolutionizes functionalization of Fmoc-3-carboxypiperidine by enabling rapid, high-fidelity amide bond formation. Key advances include:
Table 3: Microwave vs. Conventional Synthesis for 3-Carboxypiperidine Derivatives
Peptide/Application | Conventional Conditions | Microwave Conditions | Outcome Improvement |
---|---|---|---|
SHU9119 (lactam cyclization) | HBTU/HOBt/DIEA, 24 h, RT | HBTU/DIEA, 75°C, 10 min | Purity: 65% → 91% |
NBC759 peptide (SPPS) | Manual synthesis, 2 h/coupling | Microwave SPPS, 5 min/coupling | Specific yield: 46% → 64% |
Fmoc-3-methyl-piperidine coupling | DIC/HOBt, 120 min, RT | DIC/Oxyma, 75°C, 10 min | Yield: 85% → 98% |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6